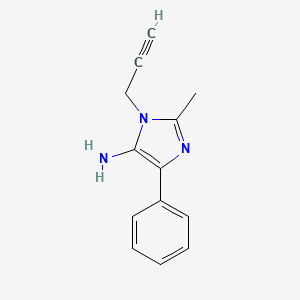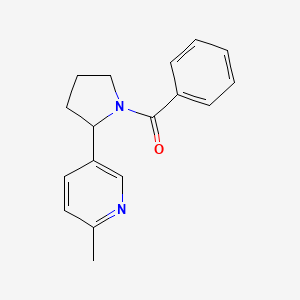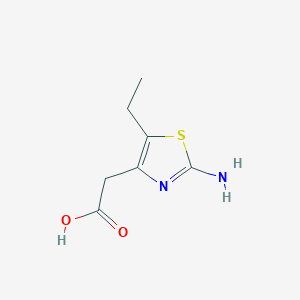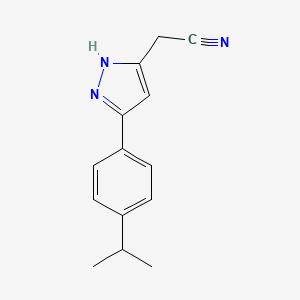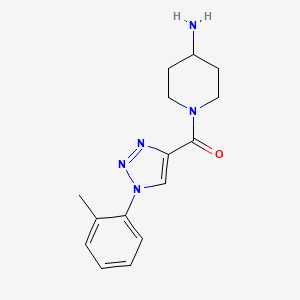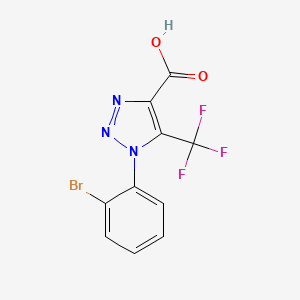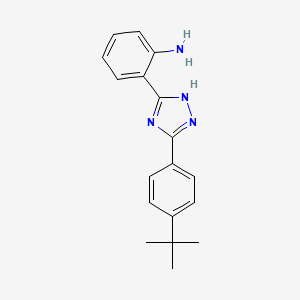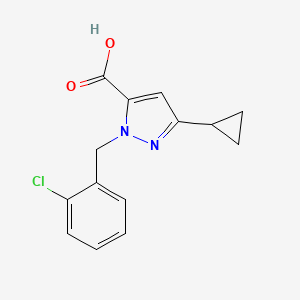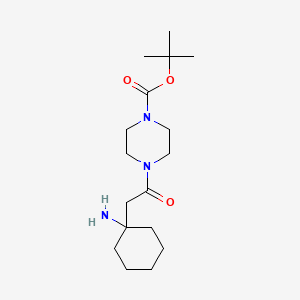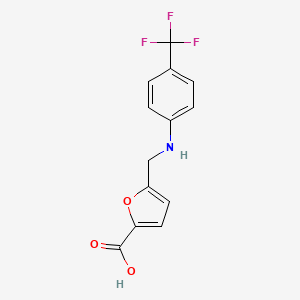
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid is a compound that features a furan ring substituted with a carboxylic acid group and a trifluoromethylphenylamino group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The furan ring is a heterocyclic aromatic compound that is highly reactive and has various therapeutic advantages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . Another method includes the radical bromination of the methyl group followed by conversion to the corresponding phosphonate and subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multi-component reactions with optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation . Reactions are typically carried out under reflux conditions in solvents such as acetic acid or tetrahydrofuran (THF) .
Major Products Formed
Major products formed from these reactions include various substituted furan derivatives, phosphonates, and amino compounds .
Scientific Research Applications
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The furan ring’s reactivity enables it to form covalent bonds with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]malononitrile
- 2-(5-(2-Chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene)-malononitrile
- Methyl 5-(4-aminophenyl)furan-2-carboxylate
Uniqueness
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid is unique due to its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the furan ring provides reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C13H10F3NO3 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
5-[[4-(trifluoromethyl)anilino]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H10F3NO3/c14-13(15,16)8-1-3-9(4-2-8)17-7-10-5-6-11(20-10)12(18)19/h1-6,17H,7H2,(H,18,19) |
InChI Key |
DFSNZIOVACFLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


